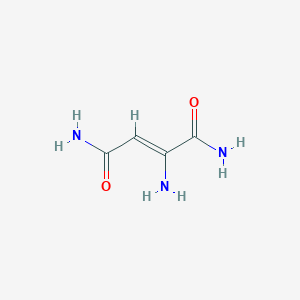
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a methoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Reduction and Functionalization: The resulting product undergoes reduction to form the dihydronaphthalene core, followed by functionalization to introduce the ethan-1-amine group.
Formation of the Imine: The final step involves the condensation of the amine with an aldehyde to form the imine, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine: The base form without the hydrochloride salt.
7-Methoxy-3,4-dihydronaphthalene: A simpler derivative lacking the ethan-1-amine group.
Naphthalene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h5-7,9H,2-4,8,14H2,1H3;1H/b11-7+; |
Clave InChI |
MQTLOUZNRYGRNH-RVDQCCQOSA-N |
SMILES isomérico |
COC1=CC\2=C(CCC/C2=C\CN)C=C1.Cl |
SMILES canónico |
COC1=CC2=C(CCCC2=CCN)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
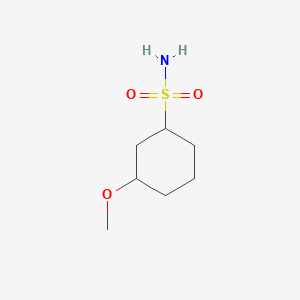
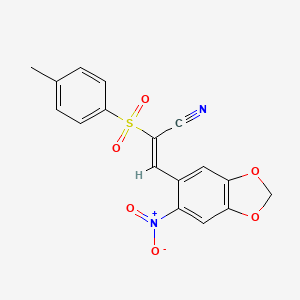
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)
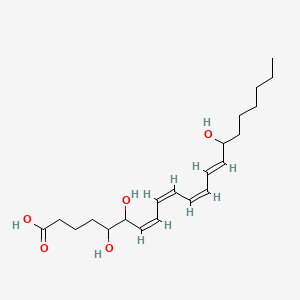
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)

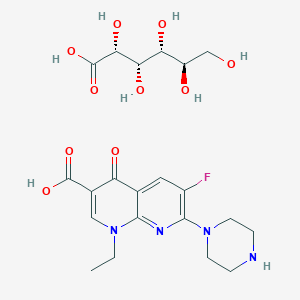
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)
